molecular formula C13H12Cl2N2O3S2 B1227883 4,5-Dichloro-3-isothiazolecarboxylic acid [1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester

4,5-Dichloro-3-isothiazolecarboxylic acid [1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester

Cat. No. B1227883
M. Wt: 379.3 g/mol
InChI Key: BYVGVYCVFJGXSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-3-isothiazolecarboxylic acid [1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester is a member of thiazoles and an aromatic carboxylic acid.

Scientific Research Applications

Synthesis and Chemical Properties

  • Esters Synthesis : Esters of furan-, thiophen-, and N-methylpyrrole-2-carboxylic acids, including the synthesis of various esters from thiophen-2-carboxylic acids, have been extensively studied. The synthesis involves reactions from readily available materials to produce esters with different substituents, mainly halogen atoms (Chadwick, Chambers, Meakins, & Snowden, 1973).

  • Characterization and Structure Analysis : Novel thiophene-containing compounds, including derivatives of thiophene, have been synthesized and characterized using various spectroscopic methods. These studies contribute to understanding the molecular structure and physical properties of such compounds (Mabkhot et al., 2017).

Biological Applications

  • Antimicrobial Activity : Studies have demonstrated the antimicrobial properties of novel di-triazoles and derivatives of 1,2,4-triazole containing thiophene rings. These compounds have shown significant antifungal and antibacterial activities, particularly against yeast fungi and specific bacterial strains (Ünver, Düğdü, Sancak, & Er, 2008).

  • Synergistic Effect in Chemotherapy : Research on the bioassays of synthesized isoxazole and isothiazole derivatives of comenic acid, when used in conjunction with antitumor drugs like Temobel (Temozolomid), has shown a synergistic effect. This suggests potential applications in enhancing the efficacy of brain tumor chemotherapy (Kletskov et al., 2018).

  • Antitumor Activity : The synthesis and biological evaluation of 1,2,3-dithiazoles with potential antitumor properties have been explored. Certain dithiazole derivatives, obtained through one-pot synthesis, have exhibited significant antiproliferative activity against human cell lines (Konstantinova et al., 2009).

properties

Molecular Formula

C13H12Cl2N2O3S2

Molecular Weight

379.3 g/mol

IUPAC Name

[1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] 4,5-dichloro-1,2-thiazole-3-carboxylate

InChI

InChI=1S/C13H12Cl2N2O3S2/c1-2-8(12(18)16-6-7-4-3-5-21-7)20-13(19)10-9(14)11(15)22-17-10/h3-5,8H,2,6H2,1H3,(H,16,18)

InChI Key

BYVGVYCVFJGXSL-UHFFFAOYSA-N

SMILES

CCC(C(=O)NCC1=CC=CS1)OC(=O)C2=NSC(=C2Cl)Cl

Canonical SMILES

CCC(C(=O)NCC1=CC=CS1)OC(=O)C2=NSC(=C2Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5-Dichloro-3-isothiazolecarboxylic acid [1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester
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4,5-Dichloro-3-isothiazolecarboxylic acid [1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester
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4,5-Dichloro-3-isothiazolecarboxylic acid [1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester
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4,5-Dichloro-3-isothiazolecarboxylic acid [1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester
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4,5-Dichloro-3-isothiazolecarboxylic acid [1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester
Reactant of Route 6
4,5-Dichloro-3-isothiazolecarboxylic acid [1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester

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